diphenyl- CAS No. 88158-71-8](/img/structure/B14397419.png)
Silane, [(5-bromo-3-pentynyl)oxy](1,1-dimethylethyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (5-bromo-3-pentynyl)oxydiphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a (5-bromo-3-pentynyl)oxydiphenyl- moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-3-pentynyl)oxydiphenyl- typically involves the reaction of a silane precursor with a (5-bromo-3-pentynyl)oxydiphenyl- derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Silane, (5-bromo-3-pentynyl)oxydiphenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (5-bromo-3-pentynyl)oxydiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of Silane, (5-bromo-3-pentynyl)oxydiphenyl- depend on the type of reaction. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides. Substitution reactions can result in a variety of substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Silane, (5-bromo-3-pentynyl)oxydiphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (5-bromo-3-pentynyl)oxydiphenyl- involves its interaction with molecular targets through the formation of covalent bonds. The silane group can react with various functional groups, leading to the formation of stable products. The pathways involved in these reactions often include nucleophilic attack and subsequent bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (5-chloro-3-pentynyl)oxydiphenyl-
- Silane, (5-iodo-3-pentynyl)oxydiphenyl-
- Silane, (5-fluoro-3-pentynyl)oxydiphenyl-
Uniqueness
Silane, (5-bromo-3-pentynyl)oxydiphenyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds that may have different halogen atoms, such as chlorine, iodine, or fluorine, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
88158-71-8 |
|---|---|
Molekularformel |
C21H25BrOSi |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
5-bromopent-3-ynoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H25BrOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16H,12,17-18H2,1-3H3 |
InChI-Schlüssel |
PKTGOUDLMXDOJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


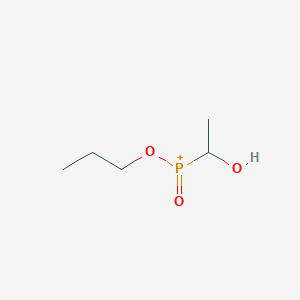
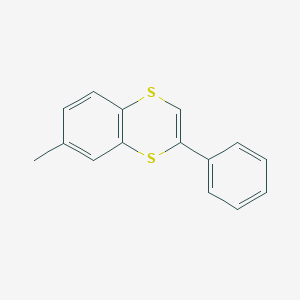
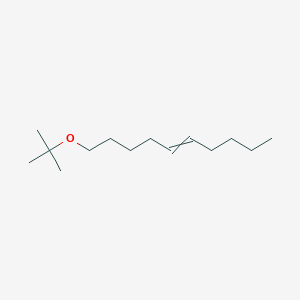
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
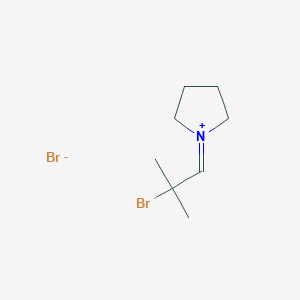
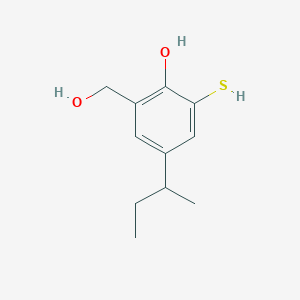
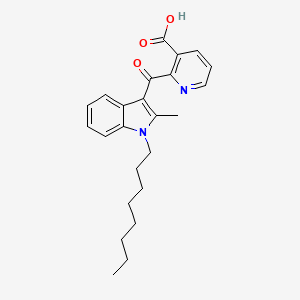
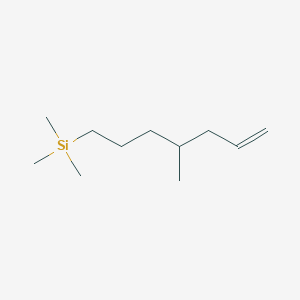
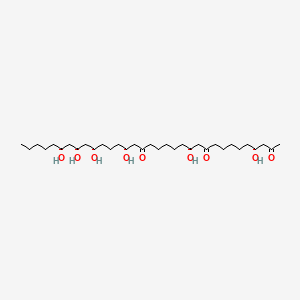

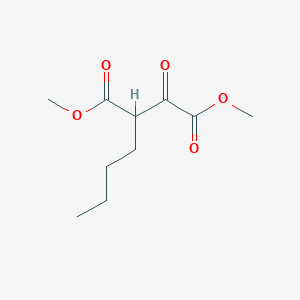
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
